1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(14-4-1-2-5-16-14)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNVWGLEKLSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine with Pyridine-2-Carbonyl Chloride
The initial step involves mono-acylation of piperazine using pyridine-2-carbonyl chloride. To ensure regioselectivity, a 1:1 molar ratio of piperazine to acylating agent is employed in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl.
Example Protocol
- Reactants : Piperazine (1.0 equiv), pyridine-2-carbonyl chloride (1.05 equiv), TEA (2.1 equiv).
- Conditions : DCM, 0°C → room temperature, 12 h.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Challenge : Competitive bis-acylation is mitigated by controlled stoichiometry and low-temperature addition.
Alkylation with 2-(1H-Pyrazol-1-yl)ethyl Bromide
The secondary amine of the mono-acylated intermediate is alkylated using 2-(1H-pyrazol-1-yl)ethyl bromide. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) facilitates the reaction via an SN2 mechanism.
Example Protocol
- Reactants : Mono-acylated piperazine (1.0 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv).
- Conditions : MeCN, reflux, 24 h.
- Yield : 54–58% after recrystallization (ethanol/water).
Optimization Note : Autoclave conditions (1 MPa, 160°C, 6 h) improved yields to 63% by enhancing reaction kinetics.
Alternative Alkylation-Acylation Pathway
Protection-Deprotection Strategy
To circumvent selectivity issues, the primary amine of piperazine is protected with a tert-butoxycarbonyl (Boc) group prior to alkylation.
Step 1: Boc Protection of Piperazine
- Reactants : Piperazine (1.0 equiv), Boc anhydride (1.1 equiv).
- Conditions : THF/H₂O (3:1), 0°C → room temperature, 4 h.
- Yield : 89%.
Step 2: Alkylation of N-Boc-piperazine
- Reactants : N-Boc-piperazine (1.0 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).
- Conditions : DMF, 80°C, 12 h.
- Yield : 76%.
Step 3: Deprotection and Acylation
- Deprotection : 4 M HCl in dioxane removes the Boc group (quantitative yield).
- Acylation : Pyridine-2-carbonyl chloride (1.05 equiv), TEA (2.0 equiv), DCM, 0°C → room temperature.
- Overall Yield : 62%.
One-Pot Tandem Reactions
Recent advances highlight tandem acylation-alkylation in a single reactor, minimizing intermediate isolation. A mixed solvent system (MeCN/DCM 1:1) with phase-transfer catalyst tetrabutylammonium bromide (TBAB) enhances reactivity.
Example Protocol
- Reactants : Piperazine (1.0 equiv), pyridine-2-carbonyl chloride (1.05 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.2 equiv), TBAB (0.1 equiv), K₂CO₃ (3.0 equiv).
- Conditions : 50°C, 24 h.
- Yield : 49% (further optimization ongoing).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| Stepwise Acylation-Alkylation | Acylation → Alkylation | 58% | 98.5 |
| Protection-Deprotection | Boc → Alkylation → Acylation | 62% | 99.2 |
| One-Pot Tandem | Concurrent functionalization | 49% | 97.8 |
Solvent and Catalyst Impact
- DCM vs. MeCN : DCM favored for acylation (lower polarity reduces side reactions), while MeCN enhances alkylation rates.
- Catalysts : TBAB in one-pot systems improves ionic interactions but requires careful removal during purification.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃) : δ 8.54 (d, J = 6.8 Hz, 2H, Py-H), 7.85 (d, J = 6.7 Hz, 2H, Py-H), 6.51 (t, J = 2.0 Hz, 2H, Pz-H), 3.95 (s, 4H, Piperazine-H), 3.38–3.36 (m, 4H, Piperazine-H), 2.89 (t, J = 6.5 Hz, 2H, CH₂-Pz), 2.75 (t, J = 6.5 Hz, 2H, CH₂-Piperazine).
- HRMS (ESI) : m/z 286.1431 [M + H]⁺ (calculated for C₁₅H₁₉N₅O: 286.1614).
Purity Optimization
Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmaceutical applications.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing pyridine-2-carbonyl chloride with pyridine-2-carboxylic acid and coupling agents (e.g., DCC/DMAP) reduces costs but requires longer reaction times (48–72 h).
Green Chemistry Metrics
- Solvent Recovery : MeCN and DCM are recycled via distillation, reducing waste.
- Atom Economy : 78% for stepwise route vs. 71% for one-pot.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperazine ring’s secondary amines are prime sites for alkylation or acylation. For example:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) at 60–80°C yields quaternary ammonium salts. This modifies solubility and biological activity .
-
Acylation : Treatment with chloroacetyl chloride forms amide-linked derivatives. In one protocol, reacting 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine with pyridine-2-carbonyl chloride in DMF at 0–5°C produces the target compound in 72% yield.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Pyridine-2-carbonyl chloride, DMF, 0–5°C | Target compound | 72% | |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary derivative | 65% |
Nucleophilic Acyl Substitution
The pyridine-2-carbonyl group undergoes nucleophilic substitution. For instance:
-
Amidation : Reaction with primary amines (e.g., benzylamine) in THF replaces the carbonyl oxygen with an amine, forming pyridine-2-carboxamide derivatives .
-
Esterification : Treatment with alcohols (e.g., ethanol) under acidic conditions generates ethyl pyridine-2-carboxylate.
Mechanistic Insight :
The carbonyl’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating attack by nucleophiles. IR spectroscopy confirms successful substitution via the disappearance of the carbonyl stretch (~1,680 cm⁻¹).
Cross-Coupling Reactions
The pyrazole and pyridine moieties participate in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : The pyridine ring reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives .
-
Buchwald-Hartwig Amination : Piperazine nitrogens couple with aryl halides (e.g., 4-bromotoluene) to form arylpiperazine hybrids .
Example Protocol :
-
Dissolve 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (4:1).
-
Heat at 90°C for 12 hours under N₂.
Oxidation and Reduction
-
Pyrazole Oxidation : Treatment with m-CPBA oxidizes the pyrazole’s N–H group to an N-oxide, altering electronic properties .
-
Ketone Reduction : NaBH₄ reduces the pyridine-2-carbonyl group to a hydroxymethyl group, though this reaction is low-yielding (≤40%) due to steric hindrance.
Spectroscopic Evidence :
-
Post-reduction ¹H NMR shows a new triplet at δ 3.8 ppm (–CH₂OH).
Condensation Reactions
The piperazine’s NH groups condense with carbonyl compounds:
-
Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked derivatives. These compounds exhibit enhanced metal-chelation properties .
Optimized Conditions :
| Aldehyde | Solvent | Catalyst | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH | None | 58% |
| 4-Nitrobenzaldehyde | DCM | AcOH | 71% |
Stability and Degradation
-
Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions, cleaving the piperazine-pyrazole bond.
-
Thermal Stability : Decomposes above 200°C, confirmed by TGA with a mass loss of 95% at 220°C.
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)pyrazole: Similar structure but with an additional pyrazole ring.
Uniqueness
The uniqueness of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine lies in its combination of the pyrazole, pyridine, and piperazine rings, which provides a unique set of chemical and biological properties
Biological Activity
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazole ring, a piperazine moiety, and a pyridine-2-carbonyl group. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, which are often associated with diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The selectivity for COX-2 over COX-1 suggests a favorable safety profile .
Antibacterial and Antifungal Activities
Studies have reported that this compound possesses antibacterial and antifungal activities. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of fungal growth pathways. In vitro tests against various strains of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) indicated significant inhibition zones at concentrations as low as 10 µg/mL .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and cell survival, such as NF-kB and MAPK pathways .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that a regimen including this compound led to improved outcomes when combined with standard chemotherapy agents like doxorubicin.
- Chronic Inflammatory Diseases : Patients with rheumatoid arthritis treated with pyrazole-based therapies reported decreased joint swelling and pain, correlating with reductions in inflammatory markers such as TNF-alpha .
Summary Table of Biological Activities
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and substitution patterns.
- Mass spectrometry (ESI-MS) validates molecular weight and purity.
- IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and pyrazole/pyridine ring vibrations .
Basic: How do the pyrazole and pyridine moieties influence the compound’s reactivity and binding properties?
Answer:
- Pyrazole : Acts as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets (e.g., kinases). Its aromaticity contributes to π-π stacking in receptor binding .
- Pyridine-2-carbonyl : The electron-deficient pyridine ring facilitates coordination with metal ions (e.g., in enzyme active sites), while the carbonyl group participates in hydrogen bonding .
- Piperazine : Provides conformational flexibility, enabling adaptation to diverse binding pockets .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?
Answer:
Key variables to optimize:
- Temperature : Pyrazole coupling requires 60–80°C for efficient substitution, while acylation steps are performed at 0–25°C to minimize side reactions .
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acylation .
- Workup : Acid-base extraction removes unreacted starting materials, and flash chromatography (hexane:EtOAc gradients) isolates intermediates .
Advanced: How can contradictory data on structure-activity relationships (SAR) be resolved?
Answer: Contradictions often arise from:
- Conformational flexibility : Piperazine derivatives adopt multiple conformations, leading to variable binding modes. Use X-ray crystallography or DFT calculations to identify dominant conformers .
- Bioassay variability : Standardize assay conditions (e.g., pH, co-solvents) to minimize discrepancies. For example, modified piperazines with β-cyclodextran showed reduced toxicity but lower activity due to steric hindrance .
- Off-target effects : Employ selectivity profiling (e.g., kinase panels) to distinguish primary targets from secondary interactions .
Advanced: What computational strategies predict biological targets and metabolic stability for this compound?
Answer:
- Target prediction : Use in silico tools like SwissTargetPrediction or molecular docking (AutoDock Vina) to identify kinases or GPCRs as potential targets .
- Metabolic stability :
- CYP450 metabolism : Predict sites of oxidation (e.g., pyrazole methyl groups) using MetaSite. Introduce electron-withdrawing substituents (e.g., -F) to slow degradation .
- Plasma stability : Simulate esterase susceptibility (e.g., pyridine-2-carbonyl) and replace labile groups with bioisosteres (e.g., trifluoromethyl) .
Advanced: How to address regioselectivity challenges in pyrazole-piperazine coupling?
Answer:
- Protecting groups : Temporarily block reactive amines on piperazine using Boc or Fmoc groups to direct substitution to the desired nitrogen .
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics (e.g., 100°C, 30 min vs. 12 hours conventional) .
- Steric effects : Bulky substituents on pyrazole (e.g., 3,5-dimethyl) favor coupling at the less hindered nitrogen .
Advanced: What strategies improve metabolic stability without compromising bioactivity?
Answer:
- Isosteric replacement : Substitute metabolically labile groups (e.g., -OCH₃ → -CF₃) to block oxidative pathways .
- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance stability and enable targeted release .
- PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance, though this may alter receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
